Cas no 119774-74-2 (Ethanone,1-(2-fluoro-4-propoxyphenyl)-)

Ethanone,1-(2-fluoro-4-propoxyphenyl)- is a fluorinated aromatic ketone with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a fluoro and propoxy substituent, offers reactivity for further functionalization. The compound's stability and selective substitution pattern make it a valuable intermediate in organic synthesis, particularly for developing bioactive molecules.
Ethanone,1-(2-fluoro-4-propoxyphenyl)- structure
119774-74-2 structure
Product name:Ethanone,1-(2-fluoro-4-propoxyphenyl)-
CAS No:119774-74-2
MF:C11H13O2F
Molecular Weight:196.21812
CID:132282
PubChem ID:2774758

Ethanone,1-(2-fluoro-4-propoxyphenyl)- 化学的及び物理的性質

名前と識別子

    • Ethanone,1-(2-fluoro-4-propoxyphenyl)-
    • 1-(2-fluoro-4-propoxyphenyl)ethanone
    • 2-Fluoro-4-n-propoxyacetophenone
    • 2'-FLUORO-4'-PROPOXYACETOPHENONE
    • 1-acetyl-2-fluoro-4-propoxybenzene
    • PC8851
    • 2'-FLUORO-4'-N-PROPYLOXYACETOPHENONE
    • DTXSID20379205
    • AKOS025117092
    • 2/'-FLUORO-4/'-PROPOXYACETOPHENONE
    • 119774-74-2
    • インチ: InChI=1S/C11H13FO2/c1-3-6-14-9-4-5-10(8(2)13)11(12)7-9/h4-5,7H,3,6H2,1-2H3
    • InChIKey: ANTYCKNRZZEQGV-UHFFFAOYSA-N
    • SMILES: FC1C=C(OCCC)C=CC=1C(=O)C

計算された属性

  • 精确分子量: 196.09000
  • 同位素质量: 196.08995782g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 194
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • PSA: 26.30000
  • LogP: 2.81710

Ethanone,1-(2-fluoro-4-propoxyphenyl)- Security Information

  • 危害声明: Irritant
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26
  • 危険物標識: Xi
  • 安全术语:S26-36/37/39
  • Risk Phrases:R36/37/38

Ethanone,1-(2-fluoro-4-propoxyphenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1666713-1g
1-(2-Fluoro-4-propoxyphenyl)ethan-1-one
119774-74-2 98%
1g
¥6728.00 2024-08-09

Ethanone,1-(2-fluoro-4-propoxyphenyl)- 関連文献

Ethanone,1-(2-fluoro-4-propoxyphenyl)-に関する追加情報

Ethanone, 1-(2-fluoro-4-propoxyphenyl)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Ethanone, 1-(2-fluoro-4-propoxyphenyl)-, identified by its CAS number 119774-74-2, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural features, exhibits a range of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a fluoro group and a propoxy substituent in its molecular structure imparts distinct electronic and steric effects, which are crucial for modulating its reactivity and biological activity.

The< strong>Ethanone, 1-(2-fluoro-4-propoxyphenyl)- molecule can be synthesized through multiple pathways, including Friedel-Crafts acylation followed by functional group transformations. The fluorine atom, positioned at the 2-position of the phenyl ring, plays a pivotal role in enhancing the metabolic stability and lipophilicity of derived compounds. This feature is particularly advantageous in drug design, where improving pharmacokinetic profiles is often a primary goal. Additionally, the propoxy group at the 4-position contributes to solubility and binding affinity, making this compound a versatile building block for medicinal chemists.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of< strong>Ethanone, 1-(2-fluoro-4-propoxyphenyl)- with various biological targets with high accuracy. These studies have revealed that the compound can interact with enzymes and receptors involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. For instance, molecular docking simulations have shown that it can bind to cyclooxygenase-2 (COX-2) with moderate affinity, which is a key enzyme in prostaglandin synthesis. This finding aligns with the growing interest in fluorinated aryl ketones as scaffolds for developing novel therapeutics.

In addition to its pharmacological applications, Ethanone, 1-(2-fluoro-4-propoxyphenyl)- has shown promise in materials science. Its ability to form stable complexes with metal ions has been explored for developing luminescent probes and sensors. These probes are useful in bioimaging techniques, where precise detection of metal ions is essential for understanding cellular processes. The combination of fluorine and propoxy groups enhances the photophysical properties of these complexes, making them more suitable for real-time imaging applications.

The< strong>CAS number 119774-74-2 serves as a unique identifier for this compound, facilitating its use in academic research and industrial applications. Researchers often rely on databases such as PubChem and ChemSpider to access detailed information about its properties and synthesis methods. These platforms provide experimental data on spectroscopic characteristics, thermal stability, and solubility parameters, which are critical for optimizing its use in various chemical processes.

One of the most intriguing aspects of< strong>Ethanone, 1-(2-fluoro-4-propoxyphenyl)- is its role as a key intermediate in the synthesis of more complex molecules. For example, it has been used to prepare derivatives that exhibit potent antiviral activity. Studies have demonstrated that certain fluoroaryl ketones can inhibit viral proteases by mimicking natural substrates or by inducing conformational changes in the enzyme active site. The propoxy group further enhances these effects by improving drug delivery and membrane permeability.

The development of new synthetic methodologies has also contributed to the growing interest in this compound. Catalytic approaches have been particularly successful in achieving regioselective functionalization of the aromatic ring. Transition metal-catalyzed reactions have enabled the introduction of diverse substituents while maintaining high yields and minimizing side products. These advancements have made it possible to produce< strong>Ethanone, 1-(2-fluoro-4-propoxyphenyl)- derivatives on a larger scale with improved efficiency.

The impact of fluorine-containing compounds on medicinal chemistry cannot be overstated. The electronic properties of fluorine atoms can significantly influence the pharmacological activity of molecules. In< strong>Ethanone, 1-(2-fluoro-4-propoxyphenyl)-, the fluorine atom at the 2-position enhances binding affinity by increasing lipophilicity and reducing metabolic degradation. This effect is particularly relevant for drugs that need to traverse biological membranes or resist enzymatic degradation.

Recent clinical trials have highlighted the potential therapeutic benefits of compounds based on this scaffold. While< strong>Ethanone, 1-(2-fluoro-4-propoxyphenyl)- itself may not be used directly as a drug candidate, its derivatives have shown promise in treating various diseases. For example, researchers have reported novel antitumor agents derived from this compound that exhibit selective toxicity toward cancer cells without significant side effects on healthy tissues. These findings underscore the importance of< strong>CAS number 119774-74-2 compounds in drug discovery efforts.

The future prospects for< strong>Ethanone, 1-(2-fluoro-4-propoxyphenyl)- are promising, given its versatility and functional adaptability. As computational tools continue to improve, so will our ability to design molecules with tailored properties for specific applications. The integration of machine learning algorithms into drug discovery pipelines will further accelerate the development of new therapeutic agents based on this scaffold.

In conclusion,< strong>Ethanone, 1-(2-fluoro-4-propoxyphenyl)-, CAS number 119774-74-2, is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an excellent candidate for synthesizing bioactive molecules with enhanced metabolic stability and binding affinity. As research progresses,this compound will undoubtedly continue to play a crucial role in advancing scientific knowledge and developing innovative solutions across multiple disciplines.

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